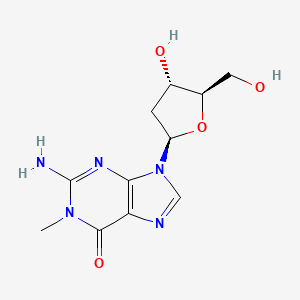

N1-Methyl-2'-deoxyguanosine

Description

Significance of Nucleoside Alkylation in Genomic Stability

Nucleoside alkylation is the addition of an alkyl group to the DNA molecule, a process initiated by both endogenous and exogenous chemical agents. mdpi.comnih.gov Endogenous sources include metabolic byproducts and cellular methyl donors like S-adenosylmethionine. mdpi.comaimspress.com Exogenous alkylating agents are found in environmental pollutants, tobacco smoke, and certain chemotherapeutic drugs. aimspress.commdpi.com

This covalent modification of DNA bases can severely compromise genomic stability. tmc.edu Alkylation can lead to distortions in the DNA backbone, which may interfere with essential processes like DNA replication and transcription. mdpi.comnih.gov Such damage can cause replication forks to stall, potentially leading to single- or double-strand breaks. mdpi.com If not properly repaired, these lesions can be mutagenic, causing incorrect bases to be inserted during DNA replication, which can lead to permanent mutations and contribute to the etiology of diseases like cancer. mdpi.comnih.gov Consequently, cells have evolved complex and robust DNA repair pathways to counteract the deleterious effects of alkylation damage and preserve genomic integrity. aimspress.comnih.gov

Overview of Methylated Deoxyguanosine Lesions and Their Biological Impact

Guanine (B1146940) is the most nucleophilic of the DNA bases and is particularly susceptible to alkylation at several positions. nih.govacs.org The specific site of methylation and the resulting biological consequences depend on the nature of the alkylating agent. mdpi.comglenresearch.com

The primary sites of guanine methylation include:

N7-methylguanine (N7-MeG): This is the most abundant lesion formed by many methylating agents, accounting for 60-80% of total methylation. pnas.org While it does not significantly distort the DNA helix, it is chemically unstable. pnas.org The positive charge on the imidazole (B134444) ring weakens the glycosidic bond, leading to spontaneous depurination and the formation of a highly cytotoxic and mutagenic abasic site. pnas.orgoup.com The N7-MeG lesion itself is generally considered non-mutagenic. pnas.org

O6-methylguanine (O6-MeG): Though formed in smaller quantities than N7-MeG, this lesion is highly pro-mutagenic. aimspress.comnih.gov It preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired. nih.govnih.gov

N1-methylguanine (N1-MeG): This lesion is highly mutagenic. pnas.org It disrupts the Watson-Crick hydrogen bonding face of guanine, causing significant disruption to DNA replication.

Other methylated lesions: Methylation can also occur at the N2, N3, and C8 positions of guanine, each with distinct chemical properties and biological impacts. nih.govnih.gov For instance, N2-alkyldG lesions are common and their impact on DNA replication can vary depending on the size of the alkyl group. nih.gov

The biological impact of these lesions is diverse, ranging from blocking DNA replication and transcription to inducing specific mutational signatures. nih.gov In response, cells utilize multiple repair pathways, including base excision repair (BER), direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) and AlkB homologs, and nucleotide excision repair (NER). aimspress.commdpi.comnih.gov

Table 1: Major Methylated Deoxyguanosine Lesions and Their Biological Consequences

| Lesion | Common Forming Agents | Primary Biological Impact | Primary Repair Pathway |

|---|---|---|---|

| N7-Methyl-2'-deoxyguanosine (N7-MeG) | SN2 agents (e.g., MMS) | Leads to depurination, creating cytotoxic and mutagenic abasic sites. pnas.org | Base Excision Repair (BER) mdpi.comnih.gov |

| O6-Methyl-2'-deoxyguanosine (O6-MeG) | SN1 agents (e.g., MNU) | Highly mutagenic; causes G:C → A:T transitions. aimspress.comnih.gov | Direct Reversal (MGMT) nih.gov |

| N1-Methyl-2'-deoxyguanosine (N1-MeG) | SN1 and SN2 agents | Highly mutagenic; causes G→T, G→A, and G→C mutations; blocks replication. pnas.org | Direct Reversal (AlkB homologs) mdpi.compnas.org |

| N3-Methyl-2'-deoxyguanosine (N3-MeG) | SN1 and SN2 agents | Cytotoxic; blocks DNA replication. nih.gov | Base Excision Repair (BER) nih.gov |

| N2-Methyl-2'-deoxyguanosine (N2-MeG) | Endogenous/Exogenous methylating agents | Can be mutagenic and interfere with DNA replication, with effects dependent on alkyl group size. nih.gov | Transcription-Coupled Repair (TCR), Translesion Synthesis (TLS) nih.govnih.gov |

This table provides a summary of common lesions. The reactivity and biological effects can be influenced by sequence context and other factors.

Specific Focus on this compound as a Model Lesion in DNA Damage Research

This compound (m1G) serves as an important model lesion for studying the mechanisms of DNA damage, mutagenesis, and repair. pnas.orgchemicalbook.com Formed by the reaction of deoxyguanosine with various methylating agents, m1G introduces significant disruption to DNA structure and function. chemicalbook.com Its position at the N1 atom directly interferes with the hydrogen bond crucial for correct base pairing with cytosine. pnas.org

Research using site-specifically placed m1G in DNA vectors has provided critical insights into its biological consequences. In the absence of repair, m1G is a potent replication block and is highly mutagenic. pnas.org Studies in Escherichia coli have shown that when DNA containing a single m1G lesion is replicated, it results in a high frequency of mutations (approximately 80% in repair-deficient cells). pnas.org The predominant mutations are G to T transversions (57%), followed by G to A transitions (17%) and G to C transversions (6%). pnas.org

Crucially, m1G has been identified as a key substrate for the AlkB family of DNA repair enzymes. mdpi.compnas.org These enzymes catalyze the direct oxidative demethylation of the lesion, restoring the undamaged guanine base in an error-free manner. aimspress.com The presence of functional AlkB protein dramatically reduces the mutagenicity of m1G from 80% to just 4%. pnas.org This makes the m1G lesion an invaluable tool for researchers to investigate the activity, substrate specificity, and biological role of the AlkB repair system, which is critical for protecting organisms from the mutagenic effects of alkylation damage. mdpi.compnas.org

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |

InChI |

InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14)/t5-,6+,7+/m0/s1 |

InChI Key |

VJSHSPNFYFRXGN-RRKCRQDMSA-N |

Isomeric SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O |

sequence |

N |

Origin of Product |

United States |

Mechanisms of N1 Methyl 2 Deoxyguanosine Formation

Endogenous and Exogenous Methylating Agents as Sources of N1-Methylation

The alkylation of guanine (B1146940) in cellular DNA can be initiated by both endogenous (originating from within the cell) and exogenous (originating from the environment) electrophiles. nih.gov Carcinogenic substances such as nitrosamines, triazenes, and alkyl methanesulfonates are known to induce alkylation at various sites on the guanine base, including the N1 position, through electrophilic addition mechanisms. nih.gov Formaldehyde, a compound produced in most living systems and also an environmental pollutant, can react with the exocyclic amino group of deoxyguanosine to form N2-methyl-2'-deoxyguanosine after reduction of the initial Schiff base. nih.govoup.com While this primarily forms the N2-adduct, it highlights the reactivity of guanosine with methyl-precursors.

Alkylating agents can react with biological molecules through SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanisms. nih.govmasterorganicchemistry.com In an SN2 reaction, the rate is dependent on the concentration of both the alkylating agent and the target molecule. nih.gov The N1 position of purines, like guanine, is a potential site for alkylation. The various nitrogen atoms within the DNA bases exhibit different levels of nucleophilicity, which influences their reactivity with alkylating agents. nih.gov

While the N7 position of guanine is often the most reactive site for many alkylating agents like nitrogen mustards due to its high electron density, the N1 position is also a significant target. nih.govnih.gov The reactivity of the N1 site is influenced by its position within the Watson-Crick base pairing structure. When guanosine is base-paired with cytosine in a DNA duplex, the N1 position is involved in hydrogen bonding and is thus less accessible to alkylating agents. However, in single-stranded DNA or regions of DNA that are transiently unpaired, the N1 position becomes more available for SN2 attack. Alkyl sulfonates, such as busulfan, are examples of compounds that clearly alkylate through an SN2 reaction. nih.gov

| Alkylating Agent Type | Reaction Mechanism | Primary Guanine Alkylation Sites | Reference |

|---|---|---|---|

| Nitrogen Mustards | SN1/SN2 | N7 | nih.gov |

| Nitrosamines | Electrophilic Addition | N1, N2, 3, 7, O6 | nih.gov |

| Alkyl Sulfonates (e.g., Busulfan) | SN2 | N7, N1 | nih.gov |

In addition to electrophilic attack, 2'-deoxyguanosine can be methylated via free radical mechanisms. nih.govnih.govacs.org These pathways are mechanistically distinct from the SN1/SN2 reactions initiated by electrophiles. One method to study this involves the simultaneous generation of methyl radicals (•CH3) and guanine neutral radicals (G(-H)•). nih.govnih.govacs.org This can be achieved by the one-electron oxidation of 2'-deoxyguanosine and a methyl radical precursor like dimethyl sulfoxide (DMSO) by photochemically generated sulfate radicals. nih.govnih.govacs.org

Research investigating these radical combination reactions found that the major products are 8-methyl-dG and N2-methyl-dG, formed in a ratio of approximately 1:0.7. nih.govnih.gov In contrast, the direct addition of •CH3 radicals to 2'-deoxyguanosine (without the simultaneous formation of guanine radicals) predominantly yields the 8-methyl-dG adduct, with only minor amounts of N2-methyl-dG (a ratio of 1:0.13). nih.govnih.govacs.org These studies highlight that free radical-mediated pathways primarily target the C8 and N2 positions of deoxyguanosine, rather than the N1 position. nih.govnih.gov

| Reaction Condition | Major Products | Product Ratio (8-Me-dG : N2-Me-dG) | Reference |

|---|---|---|---|

| Combination of •CH3 and dG(-H)• radicals | 8-methyl-dG and N2-methyl-dG | 1 : 0.7 | nih.govacs.org |

| Direct addition of •CH3 radicals to dG | 8-methyl-dG | 1 : 0.13 | nih.govacs.org |

Formation Pathways in Nucleic Acid Structures

The formation of N1-Me-dG within structured nucleic acids like double-stranded DNA is significantly influenced by the accessibility of the N1 position. In the canonical Watson-Crick base pair between guanine and cytosine, the N1 atom of guanine acts as a hydrogen bond donor to the N3 atom of cytosine. khanacademy.org This involvement in base pairing protects the N1 position from attack by methylating agents.

Therefore, the formation of N1-Me-dG is more likely to occur in regions of DNA that are single-stranded, such as during replication or transcription, or in areas with conformational instability. Methylation at the N1 position disrupts the hydrogen bond necessary for G-C pairing, leading to destabilization of the DNA duplex. Studies on the methylation of self-complementary DNA duplexes have shown that lesions can be formed and subsequently identified by enzymatic digestion and LC-MS/MS methods. nih.gov The ratio of different methylated guanine products can be similar whether the reaction occurs with the free nucleoside or with the nucleoside positioned within double-stranded DNA. nih.gov

Adduct Formation Involving the N1-Position of 2'-Deoxyguanosine

The N1 position of deoxyguanosine is not only a target for simple methylation but is also involved in the formation of more complex, bulky adducts, including exocyclic structures that bridge two atoms of the purine (B94841) ring.

1,N2-etheno-2'-deoxyguanosine (1,N2-ϵ-dG) is a type of exocyclic DNA adduct that can be formed from the reaction of DNA with various bifunctional electrophiles. acs.orgnih.gov These adducts are of significant interest due to their miscoding properties and association with carcinogenesis. acs.orgnih.gov

One major source of these adducts is exposure to vinyl chloride, which is metabolized by cytochrome P450 to the highly reactive chlorooxirane. acs.orgnih.gov Another significant source is the reaction of DNA with 2,3-epoxyaldehydes, which are products of lipid peroxidation. acs.orgnih.gov The mechanism for the formation of 1,N2-ϵ-dG from these compounds involves an initial attack by the nucleophilic N1 position of guanine onto one of the electrophilic carbons of the agent. acs.orgnih.gov This is followed by a series of rearrangements and reaction with the exocyclic N2 amino group, ultimately leading to the formation of the stable, five-membered etheno ring bridging the N1 and N2 positions. acs.orgnih.gov

When N1-methylguanosine is exposed to nitrosating agents, such as those derived from nitrous acid (HNO2), it can undergo nitrosative deamination. nih.govresearchgate.net This reaction is different from the simple deamination of guanosine, which yields xanthosine.

Studies using 1-methylguanosine incubated with sodium nitrite under acidic conditions have shown the generation of two main products: N5-methyloxanosine and 1-methylxanthosine. nih.gov The formation of N5-methyloxanosine is particularly noteworthy as it involves a significant rearrangement where the N1-methyl group shifts from the endocyclic N1 position to an exocyclic position. nih.gov This type of methyl group migration is known as a Dimroth rearrangement. nih.gov The mechanism suggests that the reaction is initiated by the attack of the nitrosating agent (N2O3) on the exocyclic amino group, followed by a series of steps that include cleavage of the C6–N1 bond in the pyrimidine ring of the guanine base. nih.gov The involvement of a Dimroth rearrangement in this system was confirmed by experiments ruling out the direct intramolecular rearrangement of 1-methylguanosine to N2-methylguanosine in the absence of the nitrosating agent. nih.gov

Structural and Conformational Impact of N1 Methyl 2 Deoxyguanosine on Dna

Disruption of Canonical Watson-Crick Base Pairing

The most immediate consequence of the methylation of guanine (B1146940) at the N1 position is the disruption of the canonical Watson-Crick (WC) base pairing with cytosine. In a standard G-C pair, three hydrogen bonds form between the two bases, providing significant stability to the DNA duplex. The N1 position of guanine acts as a hydrogen bond donor in one of these interactions.

The introduction of a methyl group at the N1 position physically obstructs the Watson-Crick face of the guanine base. nih.gov This steric hindrance prevents the formation of the standard hydrogen bonding pattern with cytosine. nih.gov Specifically, the methyl group replaces the hydrogen atom at the N1 position, eliminating a key hydrogen bond donor site essential for the G-C pair. nih.govnih.gov This modification effectively blocks the ability of the guanine to form a stable Watson-Crick pair, leading to a lesion that must be accommodated by the DNA helix in alternative ways. nih.gov

| Base Pair | Number of H-Bonds | H-Bond Donor/Acceptor at Guanine N1 | Consequence of N1-Methylation |

| Guanine-Cytosine (Canonical) | 3 | Donor (N1-H) | N/A |

| N1-Methylguanine-Cytosine | Impeded | Blocked by CH₃ group | Disruption of Watson-Crick pairing |

Induction of Alternative Base Pairing Interactions: Hoogsteen Conformations

To accommodate the bulky methyl group and the loss of a Watson-Crick hydrogen bond, DNA can adopt alternative base pairing geometries. nih.gov For N1-methyl-2'-deoxyguanosine, the most significant alternative is the formation of a Hoogsteen base pair. nih.govuaic.ro This non-canonical pairing allows the DNA to maintain a duplex structure, albeit with altered characteristics.

The formation of a Hoogsteen base pair involves a 180° rotation of the purine (B94841) base (in this case, m1dG) around the glycosidic bond, changing its conformation from the typical anti to a syn position. uaic.ronih.gov This rotation presents a different edge of the base—the Hoogsteen edge—for hydrogen bonding in the major groove of the DNA. wikipedia.org In the case of m1dG, it can form a stable Hoogsteen base pair with a protonated cytosine (C+). nih.gov This m1dG(syn)•C+(anti) conformation preserves the integrity of the double helix, which would otherwise be severely disrupted. nih.gov While other non-canonical pairings like wobble pairs exist and are crucial for RNA structure, the Hoogsteen geometry is the primary adaptation for the m1dG lesion within B-form DNA. nih.govembopress.orgwikipedia.org

| Parameter | Watson-Crick Pairing (G•C) | Hoogsteen Pairing (m1dG•C+) |

| Guanine Conformation | anti | syn |

| Pairing Edge | Watson-Crick face | Hoogsteen face |

| Requirement | Standard bases | Protonated Cytosine (C+) |

| Groove Interaction | Standard | Occurs in the major groove |

Influence on DNA Duplex Stability and Local Helical Conformation

The presence of an m1dG adduct and the subsequent shift from Watson-Crick to Hoogsteen base pairing significantly impact the thermodynamic stability of the DNA duplex. Generally, lesions that disrupt standard base pairing lead to a decrease in the melting temperature (Tₘ), which is the temperature at which half of the duplex DNA dissociates into single strands. For example, another adduct that forces a Hoogsteen pair, 1,N²-ethenodeoxyguanosine, was found to lower the duplex Tₘ by about 13°C. nih.gov While methylation of certain bases like cytosine (to form 5-methylcytosine) can stabilize the duplex, the N1-methylation of guanine is destabilizing due to the disruption of the optimal G-C pair. mdpi.comgenelink.com

Alterations in Hydrogen Bonding, Hydrophobicity, and Stacking Properties within DNA

The structural impact of m1dG extends to the fundamental physicochemical properties of the DNA molecule.

Hydrophobicity: The addition of a methyl group to the guanine base increases its hydrophobicity. nih.gov This change can have significant effects, especially when DNA is in specific environments, such as near proteins or at a water-solid interface. nih.gov Increased hydrophobicity can alter the hydration spine in the minor groove of the DNA and can promote a conformational shift towards a more compact and stiffer A-form helix as the DNA becomes dehydrated. nih.gov

Stacking Properties: Base stacking, the interaction between adjacent base pairs, is a primary stabilizing force in DNA. The conformational change from a Watson-Crick to a Hoogsteen pair alters the vertical alignment and overlap between the m1dG-containing base pair and its neighbors. mdpi.com While the altered geometry disrupts normal stacking, the positive charge that can develop on the methylated guanine ring can, in some contexts like protein binding, lead to enhanced stacking interactions with aromatic amino acid side chains. nih.gov This suggests that while m1dG disrupts DNA's intrinsic stability, it may create unique recognition sites for DNA repair proteins. nih.gov

Biological Processing and Consequences of N1 Methyl 2 Deoxyguanosine

Effects on DNA Replication Dynamics

The methylation at the N1 position of guanine (B1146940) introduces a significant steric and electronic perturbation within the DNA double helix. This alteration directly impacts the progression of the high-fidelity replicative DNA polymerases responsible for duplicating the genome, leading to replication stress.

Mechanisms of DNA Replication Blockage by N1-Methylated Purines

N-alkylations, such as N1-methylguanine, can physically block the elongation of the replication fork. iaea.org The methyl group at the N1 position, which is normally a hydrogen bond donor in the standard G:C base pair, disrupts the canonical Watson-Crick hydrogen bonding pattern. This disruption prevents the replicative polymerase from correctly reading the template strand and incorporating the complementary nucleotide.

The presence of such a lesion can cause the polymerase to stall or "idle," repeatedly attempting to incorporate a nucleotide without success. nih.gov This stalling is not necessarily dependent on DNA damage signaling pathways but can be a direct physical impediment to the polymerase machinery. iaea.org If the blockage is persistent, it can lead to the collapse of the replication fork, which can result in the formation of more severe DNA lesions like double-strand breaks. iaea.org

Impact on DNA Polymerase Processivity and Fidelity

The presence of an N1-methylated purine (B94841) in the DNA template significantly reduces the processivity of replicative DNA polymerases. Processivity refers to the number of nucleotides a polymerase can add before dissociating from the template. When a replicative polymerase encounters a lesion like N1-me-dG, its progression is hindered, leading to frequent dissociation from the DNA.

This stalling can also compromise the fidelity of DNA replication. While high-fidelity polymerases are generally blocked by such lesions, the cellular response to a stalled fork can involve the recruitment of more error-prone specialized polymerases to bypass the damage, a process known as translesion synthesis.

Translesion Synthesis (TLS) Pathways for N1-Methylated Deoxyguanosine Lesions

To overcome replication blockage caused by lesions like N1-me-dG, cells employ a DNA damage tolerance mechanism called translesion synthesis (TLS). This process involves switching from a stalled high-fidelity replicative polymerase to a specialized TLS polymerase that can accommodate the damaged template base in its active site and synthesize DNA across the lesion.

Roles of Specialized DNA Polymerases (e.g., Pol ι, Pol η) in Lesion Bypass

Eukaryotic cells possess a number of specialized TLS polymerases, with DNA polymerase η (Pol η) and DNA polymerase ι (Pol ι) being key members of the Y-family of polymerases involved in bypassing various DNA lesions. These polymerases have more spacious and flexible active sites compared to replicative polymerases, allowing them to accommodate bulky and distorting adducts.

While specific studies detailing the bypass of N1-me-dG by Pol ι and Pol η are limited, the general function of these enzymes is to insert a nucleotide opposite the damaged base, allowing replication to continue. For instance, Pol η is known for its relatively accurate bypass of some lesions, such as UV-induced thymine (B56734) dimers, but can be error-prone when bypassing other types of damage. nih.govscispace.com Pol ι is considered one of the most error-prone polymerases and often misincorporates nucleotides opposite damaged and even undamaged bases.

The selection of a particular TLS polymerase for lesion bypass is a complex process that can depend on the specific type of lesion, the surrounding DNA sequence, and interactions with other cellular proteins like the proliferating cell nuclear antigen (PCNA).

Fidelity and Error-Proneness of TLS Events Opposite N1-Methyl-2'-deoxyguanosine

The bypass of N-alkylated purines by TLS polymerases is often an error-prone process, leading to mutations. The disruption of the normal base-pairing information at the lesion site means that the TLS polymerase may incorporate an incorrect nucleotide opposite the N1-me-dG adduct.

The mutagenic potential of N1-me-dG is significant. Studies in Escherichia coli deficient in the AlkB repair protein have shown that N1-methylguanine is highly mutagenic. The specific mutations that arise from the bypass of N1-me-dG depend on the nucleotide insertion preference of the particular TLS polymerase involved. For many alkylated guanine adducts, a common mutational outcome is a G-to-A transition, which occurs when thymine is incorporated opposite the damaged guanine.

DNA Repair Pathways for N-Alkyl Purine Lesions

To counteract the deleterious effects of N1-me-dG and other N-alkyl purine lesions, cells have evolved multiple DNA repair pathways. The primary mechanisms for removing this type of damage are direct reversal repair and base excision repair.

Direct Reversal Repair by AlkB Homologs

The most direct and error-free mechanism for repairing N1-me-dG is through oxidative demethylation catalyzed by the AlkB family of dioxygenases. In humans, the homologs ALKBH2 and ALKBH3 are responsible for this activity. nih.gov These enzymes utilize a non-heme Fe(II) and α-ketoglutarate-dependent mechanism to oxidize the methyl group on the N1 position of guanine, leading to its removal as formaldehyde and the restoration of the original guanine base. nih.gov

Both ALKBH2 and ALKBH3 can repair N1-methylguanine. nih.govresearchgate.net Studies have indicated that ALKBH2 shows a preference for repairing lesions within double-stranded DNA, while ALKBH3 can act on both single-stranded and double-stranded DNA. mdpi.comnih.gov This direct reversal pathway is highly efficient and crucial for preventing the mutagenic consequences of N1-me-dG.

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a major route for the removal of a wide range of small, non-helix-distorting base lesions, including many N-alkylated purines. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond that links it to the sugar-phosphate backbone.

Direct Reversal Mechanisms Involving AlkB/ALKBH Homologs and Oxidative Demethylation

The primary defense against the cytotoxic and mutagenic effects of N-alkylation damage, such as this compound (N1-me-dG), is a direct reversal repair mechanism. nih.gov This process is mediated by the AlkB family of dioxygenases, which are found in organisms from bacteria to humans. nih.govnih.gov These enzymes utilize a process of oxidative demethylation to directly restore the damaged nucleobase to its original, unmodified state without excising it from the DNA backbone. nih.govnih.gov

The mechanism is chemically sophisticated, requiring non-heme Fe(II) and α-ketoglutarate (also known as 2-oxoglutarate) as co-factors. nih.govnih.gov The AlkB enzyme uses molecular oxygen (O₂) to oxidize the aberrant methyl group on the N1 position of the guanine base. nih.gov This hydroxylation of the methyl group is followed by the spontaneous release of formaldehyde, thereby restoring the guanine base. nih.govresearchgate.net Concurrently, the α-ketoglutarate is decarboxylated to succinate. nih.gov This direct reversal pathway is considered error-free, as it does not involve breaking the phosphodiester backbone or using a template for synthesis. nih.gov

In Escherichia coli, the AlkB protein has demonstrated activity against N1-methyladenine and N3-methylcytosine. nih.govnih.gov Human homologs, such as ALKBH2 and ALKBH3, also perform this direct reversal repair, maintaining genomic integrity by removing these lesions. researchgate.net While much of the foundational research has focused on N1-methyladenine and N3-methylcytosine, the substrate range of AlkB homologs extends to other N-alkylated bases, representing a crucial pathway for repairing lesions like this compound. nih.govnih.gov

Table 1: Key Components of the AlkB-mediated Direct Reversal Pathway

| Component | Role in Repair |

|---|---|

| AlkB/ALKBH Enzymes | Catalyze the oxidative demethylation of N-alkylated bases. nih.govnih.gov |

| Fe(II) | A crucial cofactor bound at the active site of the enzyme. nih.govnih.gov |

| α-ketoglutarate | Co-substrate that is converted to succinate and CO₂ during the reaction. nih.gov |

| Molecular Oxygen (O₂) | Provides the oxygen atom for the hydroxylation of the methyl group. nih.gov |

Potential Involvement of the Base Excision Repair (BER) Pathway

While direct reversal is a major repair route, the Base Excision Repair (BER) pathway is another critical mechanism for correcting base damage, including that from alkylation. nih.govnih.gov BER is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise specific damaged bases by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar. nih.govnih.govresearchgate.net This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govresearchgate.net

Following the creation of the AP site, an AP endonuclease cleaves the phosphodiester backbone, and DNA polymerase and DNA ligase complete the repair process by inserting the correct nucleotide and sealing the strand. nih.govwikipedia.org Several DNA glycosylases exist, each with specificity for a range of damaged bases. nih.gov For instance, methylpurine-DNA glycosylase (MPG) is known to excise various alkylated bases. embopress.org The BER pathway is responsible for removing a wide array of lesions resulting from alkylation, oxidation, and deamination. nih.govnih.gov While the primary substrates for direct reversal enzymes like AlkB are N1-methyladenine and N3-methylcytosine, BER provides a broader defense against various forms of base damage. nih.govembopress.org Therefore, it is plausible that this compound, as an alkylated purine, could also be a substrate for a DNA glycosylase, thereby initiating the BER pathway, although this is less prominently documented than direct reversal for this specific lesion.

Mutagenic and Genotoxic Potential Associated with this compound

Analysis of Mutation Frequencies and Specific Mutation Types

Alkylated DNA bases are a significant source of mutations. nih.gov Lesions like O⁶-methylguanine are well-known for their potent mutagenicity, primarily causing G:C to A:T transition mutations because the modified base preferentially pairs with thymine instead of cytosine during DNA replication. nih.govnih.gov

While this compound itself is not considered as highly mutagenic as O-alkylated lesions, its presence is not benign. The N1 position of guanine is involved in Watson-Crick base pairing with cytosine. Methylation at this position disrupts the hydrogen bonding necessary for correct pairing, which can stall DNA replication and potentially lead to mutations if the cellular machinery attempts to bypass the lesion. embopress.org The genotoxicity of N1-methyladenine and N3-methylcytosine, which are also repaired by AlkB, is well-established, as they can block replication and are highly mutagenic. embopress.org By extension, this compound poses a threat to genomic stability, and its inefficient repair can lead to an increased mutation frequency.

Interactions with DNA-Binding Proteins and Chromatin Structure

The structure of DNA in eukaryotic cells is highly organized into chromatin, where DNA is wrapped around histone proteins to form nucleosomes. nih.gov Covalent modifications to DNA bases, including methylation, can influence this higher-order structure and affect the interactions between DNA and various proteins. nih.govnih.gov

CpG methylation is a well-known epigenetic mark that can lead to a more condensed and transcriptionally silent chromatin structure. nih.govkhanacademy.org This is achieved in part by altering the physical properties of the DNA, making it more rigid and promoting tighter wrapping around the histone core. nih.gov While this compound is a form of DNA damage rather than an epigenetic signal, its presence can still impact chromatin dynamics. The lesion can alter the local DNA structure and flexibility, which may influence nucleosome positioning and stability. nih.gov

Furthermore, as discussed previously, methylated guanines can react with histone proteins to form DNA-protein cross-links. pnas.orgnih.gov Specifically, the lysine-rich tails of histone proteins are nucleophilic and can react with electrophilic sites on damaged bases. pnas.org The formation of such adducts directly tethers proteins to the DNA, which represents a major disruption to chromatin structure and function, impeding any process that requires protein movement along the DNA strand. nih.gov

Impact on Histone-DNA Interactions within Nucleosomes and DNA-Protein Cross-link Formation

The presence of this compound within the DNA sequence can significantly alter the intricate interactions between DNA and histone proteins that are fundamental to the structure and function of nucleosomes. This alkylation adduct introduces a chemical instability that can lead to the formation of covalent linkages between DNA and histone proteins, a type of damage known as DNA-protein cross-links (DPCs). These cross-links represent a serious threat to genomic integrity, as they can physically obstruct essential cellular processes such as transcription and replication.

Research has demonstrated that N7-Methyl-2'-deoxyguanosine (MdG), a structurally related and more commonly studied DNA adduct, serves as a key intermediate in the formation of DPCs within nucleosome core particles (NCPs). nih.govpnas.org While MdG was initially considered to be a relatively benign lesion, primarily leading to the formation of an abasic site through depurination, recent studies have revealed that its presence within a nucleosome significantly favors the formation of DPCs with histone proteins. nih.govpnas.org This process is particularly notable as the formation of the abasic site is suppressed within the context of the nucleosome. nih.gov

The formation of these histone-MdG DPCs is a reversible process and is critically dependent on the structural context of the nucleosome. nih.govpnas.org Specifically, the accessibility of the major groove of the DNA, where the methyl group of MdG resides, to the lysine-rich N-terminal tails of the histone proteins is a determining factor in the efficiency of DPC formation. nih.gov This suggests that the translational and rotational positioning of the DNA on the histone octamer plays a crucial role in the likelihood of cross-link formation.

Detailed Research Findings

Crucially, at all positions within the nucleosome, the formation of DPCs from MdG (DPCMdG) is the predominant outcome over the formation of an abasic site. nih.gov The yield of these DPCMdG is strongly correlated with the ability of the lysine-rich histone tails to access the major groove containing the MdG adduct. nih.gov This indicates a direct mechanistic link between the histone tail domains and the cross-linking event. The instability of the isolated MdG-histone DPCs, which revert to the alkylated DNA over a period of 1–2 days at 37°C, has made their detailed structural characterization challenging. pnas.org Nevertheless, the proposed structure of the adduct involves a linkage between the MdG and a lysine residue from a histone tail, based on the reactivity of the DPC, its reversible nature, and the influence of histone modifications on the cross-linking yield. pnas.org

The formation of DPCs between histone proteins and MdG has also been confirmed in cellular models, specifically in V79 Chinese hamster lung cells treated with MMS. pnas.org This finding underscores the biological relevance of this type of DNA damage, moving beyond in vitro reconstituted systems. The intracellular formation of these DPCs could have significant biological consequences, representing a deleterious form of DNA damage not previously attributed to simple monoalkylation adducts. pnas.org

The following table summarizes the key findings regarding the reactivity of N7-Methyl-2'-deoxyguanosine within nucleosome core particles.

| Parameter | Observation in Nucleosome Core Particles (NCPs) | Reference |

|---|---|---|

| Primary Consequence of MdG | DNA-protein cross-link (DPC) formation predominates over abasic site formation. | nih.gov |

| Reactivity of dG Sequences | Sequences of three or more consecutive dGs are more reactive with methylating agents. | nih.gov |

| Effect of Nucleosome Structure on MdG Formation | Largely unaffected, though some dG sites show 1.5–2.5-fold higher reactivity. | nih.gov |

| Key Factor in DPCMdG Yield | Accessibility of the major groove containing MdG to lysine-rich histone N-terminal tails. | nih.gov |

| Stability of MdG-Histone DPCs | Reversible, reverting to alkylated DNA over 1–2 days at 37°C. | pnas.org |

| Cellular Evidence | DPC formation between histones and MdG observed in MMS-treated V79 cells. | pnas.org |

Methodologies for the Study of N1 Methyl 2 Deoxyguanosine

Chemical Synthesis of Site-Specifically Modified Oligonucleotides Containing N1-Methyl-2'-deoxyguanosine

The ability to incorporate this compound at specific sites within a DNA oligonucleotide is fundamental to studying its biological consequences. This is primarily achieved through chemical synthesis, which allows for the creation of custom DNA sequences containing the lesion of interest.

Phosphoramidite chemistry is the standard and most widely used method for the chemical synthesis of oligonucleotides. twistbioscience.com This method involves the sequential addition of nucleoside phosphoramidites, which are chemically modified nucleosides, to a growing DNA chain attached to a solid support. twistbioscience.com The process is highly efficient, with coupling efficiencies typically exceeding 99%, enabling the synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.com

The key components of a phosphoramidite building block include:

A nucleoside with protecting groups on the exocyclic amines to prevent side reactions.

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is removed at the beginning of each coupling cycle. twistbioscience.com

A phosphoramidite moiety at the 3'-hydroxyl group, which reacts with the 5'-hydroxyl of the growing oligonucleotide chain. twistbioscience.com

A protecting group, typically a 2-cyanoethyl group, on the phosphorus atom. twistbioscience.com

To synthesize an oligonucleotide containing this compound, a modified phosphoramidite building block of this compound is required. The synthesis of such a building block involves the chemical modification of deoxyguanosine to introduce the methyl group at the N1 position, followed by the addition of the necessary protecting groups and the phosphoramidite moiety. nih.govmdpi.com Once synthesized, this modified building block can be incorporated into an automated DNA synthesizer along with the standard A, T, C, and G phosphoramidites to produce an oligonucleotide with this compound at a defined position. nih.govffame.org

The following table summarizes the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry:

| Step | Description | Reagents |

| Detritylation (Deblocking) | Removal of the 5'-DMT protecting group from the nucleotide attached to the solid support, exposing a reactive 5'-hydroxyl group. | Trichloroacetic acid (TCA) |

| Coupling | Addition of the next phosphoramidite monomer, which is activated by a catalyst, to the 5'-hydroxyl group of the growing chain. | Tetrazole |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride and N-methylimidazole |

| Oxidation | Conversion of the unstable phosphite triester linkage to a more stable phosphate triester linkage. | Iodine and water |

These four steps are repeated for each nucleotide to be added to the oligonucleotide chain.

Advanced Analytical Techniques for Detection and Quantification

Sensitive and specific analytical methods are crucial for the detection and quantification of this compound in biological samples. These techniques are essential for understanding the formation, persistence, and repair of this DNA lesion.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of DNA adducts, including this compound. researchgate.netresearchgate.net The method involves several key steps:

DNA Isolation and Hydrolysis: Genomic DNA is extracted from cells or tissues and then enzymatically hydrolyzed to its constituent deoxynucleosides. nih.gov

Chromatographic Separation: The mixture of deoxynucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.gov This separation is typically achieved using a reverse-phase column. nih.gov

Mass Spectrometric Detection: The separated deoxynucleosides are introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is employed for selective detection and quantification. youtube.com This involves selecting the protonated molecule of the target adduct (the precursor ion), fragmenting it, and then detecting a specific fragment ion (the product ion). researchgate.net This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity. researchgate.netresearchgate.net

Isotope-labeled internal standards, such as [¹⁵N₅]this compound, are often used to improve the accuracy and precision of quantification. researchgate.net LC-MS/MS methods have been developed with limits of detection in the femtomole range, allowing for the measurement of very low levels of DNA adducts in biological samples. researchgate.net

The table below shows representative mass transitions monitored for the analysis of this compound and related compounds by LC-MS/MS:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 282.1 | 166.1 |

| 2'-deoxyguanosine | 268.1 | 152.1 |

| [¹⁵N₅]this compound (Internal Standard) | 287.1 | 171.1 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, including DNA oligonucleotides containing modified bases like this compound. nih.govnih.gov By analyzing the NMR spectra, researchers can gain insights into how the lesion affects the local and global structure of the DNA double helix. nih.gov

Studies using NMR have shown that methylation at the N1 position of guanine (B1146940) can disrupt the Watson-Crick base pairing with cytosine, leading to conformational changes in the DNA duplex. nih.gov The presence of N1-methylguanine can lead to a syn conformation of the modified base, which can result in mispairing with thymine (B56734) during DNA replication. nih.gov

In Vitro and In Vivo Biochemical Assays for Functional Characterization

Biochemical assays are essential for understanding the functional consequences of this compound on DNA replication and repair. These assays can be performed in vitro using purified enzymes and DNA substrates or in vivo within cellular systems.

DNA polymerase assays are used to investigate how DNA polymerases interact with and replicate past DNA lesions like this compound. bpsbioscience.comnih.gov These assays can provide information on the efficiency of lesion bypass and the fidelity of nucleotide incorporation opposite the lesion. nih.govfrontiersin.org

A typical in vitro DNA polymerase assay involves the following components:

A DNA template containing a site-specific this compound lesion.

A short, radiolabeled or fluorescently labeled DNA primer annealed to the template upstream of the lesion.

A purified DNA polymerase.

A mixture of the four deoxynucleoside triphosphates (dNTPs).

The reaction products are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging. nih.gov By analyzing the pattern of the reaction products, researchers can determine whether the polymerase is stalled by the lesion or can bypass it. nih.gov Furthermore, by analyzing the sequence of the bypass products, the fidelity of nucleotide incorporation opposite the lesion can be determined. researchgate.net

Studies have shown that this compound can block DNA replication by high-fidelity DNA polymerases. embopress.org However, specialized translesion synthesis (TLS) DNA polymerases can bypass this lesion, often with reduced fidelity, leading to the incorporation of incorrect nucleotides and potentially causing mutations. nih.govnih.gov

The following table summarizes the potential outcomes of a DNA polymerase assay with a template containing this compound:

| Outcome | Description | Implication |

| Stalling | The DNA polymerase stops at or before the lesion site. | The lesion is a block to DNA replication by that polymerase. |

| Bypass | The DNA polymerase successfully replicates past the lesion. | The polymerase is capable of translesion synthesis. |

| Correct Incorporation | The polymerase inserts a cytosine (C) opposite the this compound. | Error-free bypass. |

| Misincorporation | The polymerase inserts a nucleotide other than cytosine (e.g., thymine) opposite the lesion. | Mutagenic bypass, potentially leading to a G-to-A transition mutation. |

DNA Repair Enzyme Activity Assays for Substrate Recognition and Catalytic Efficiency

The study of this compound (N1-me-dG) repair primarily focuses on the base excision repair (BER) pathway. The initiating step of this pathway is catalyzed by DNA glycosylases, which recognize and excise the damaged base. For N1-me-dG, the key enzyme is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). A variety of biochemical assays are employed to characterize the activity of MPG, its ability to recognize specific lesions like N1-me-dG, and its catalytic efficiency.

Assay Methodologies

Enzyme activity assays are fundamental to understanding the repair of N1-me-dG. These assays typically measure the rate of N-glycosidic bond cleavage, which is the first step in BER.

Oligonucleotide-Based Cleavage Assays: A common method involves the synthesis of a short DNA oligonucleotide containing a single, site-specific N1-me-dG lesion. This substrate is often labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag. The assay proceeds in the following steps:

The labeled oligonucleotide substrate is incubated with purified MPG enzyme or a cell extract containing the enzyme.

MPG recognizes and excises the N1-methylguanine base, creating an apurinic/apyrimidinic (AP) site.

The resulting AP site is labile and can be cleaved by subsequent treatment with an AP endonuclease or by chemical means, such as piperidine or alkali treatment, which induces β-elimination.

The cleaved DNA product is shorter than the initial substrate. These products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

The amount of product formed over time is quantified by autoradiography or fluorescence imaging, allowing for the calculation of enzymatic activity.

Real-Time Fluorometric Assays: More advanced methods allow for the real-time measurement of glycosylase activity. These assays may use specially designed oligonucleotide probes that change fluorescence upon cleavage, enabling continuous monitoring of the reaction in a conventional real-time PCR system.

Chromatography-Based Assays: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers a highly sensitive and quantitative method. In this approach, DNA containing the lesion is incubated with the repair enzyme. The reaction is stopped at various time points, and the DNA is hydrolyzed to release the constituent bases. HPLC-MS/MS is then used to separate and quantify the amount of remaining N1-methylguanine or the amount of repaired guanine, providing precise kinetic data.

Substrate Recognition

The ability of MPG to act on a wide variety of damaged purines while ignoring the vast excess of normal guanine and adenine bases is critical for maintaining genomic integrity. The mechanism of substrate recognition involves several key steps:

Lesion Scanning: The enzyme is thought to initially bind non-specifically to DNA and diffuse along the minor groove in a search for damage wikipedia.org.

Base Flipping: Upon encountering a potential lesion, MPG induces a conformational change in the DNA backbone. This stress facilitates the flipping of the damaged nucleobase out of the DNA helix and into the enzyme's active site pocket vanderbilt.edu.

Active Site Interrogation: Within the active site, the shape, aromaticity, and hydrogen-bonding characteristics of the base are assessed nih.gov. The active site of human MPG is relatively nonspecific and lined with aromatic residues, allowing it to accommodate structurally diverse substrates nih.gov. Normal purines like guanine and adenine are excluded due to steric clashes with their exocyclic amino groups oup.com. The N1-methylation of guanine disrupts its normal Watson-Crick base pairing and alters its chemical properties, flagging it for recognition and excision by MPG.

Catalytic Efficiency

DNA repair enzyme activity assays are crucial for determining the kinetic parameters that define an enzyme's efficiency. The catalytic efficiency is best described by the specificity constant (kcat/Km), which incorporates both the rate of catalysis (kcat, the turnover number) and the enzyme's affinity for its substrate (Km, the Michaelis-Menten constant) nih.gov. A higher kcat/Km value signifies greater efficiency of the enzyme for a specific substrate nih.gov.

The human MPG enzyme is known to excise a variety of alkylated and deaminated purines wikipedia.org. While N1-methylguanine is a known lesion, detailed kinetic studies often focus on other prevalent substrates. To illustrate the catalytic efficiency of human MPG, kinetic parameters for the excision of other major substrates—7-methylguanine (7-mG), 1,N⁶-ethenoadenine (εA), and hypoxanthine (Hx)—have been determined using oligonucleotide-based assays.

The data show that human MPG has different efficiencies for various lesions. It is most efficient at excising the ethenoadenine adduct, followed by the deamination product hypoxanthine, and is less efficient for 7-methylguanine under the tested conditions. This differential activity reflects the enzyme's role in responding to a diverse range of DNA damage types.

Table 1. Catalytic Efficiency of Human MPG for Various DNA Lesions. This table presents the specificity constants (kcat/Km) for the excision of different damaged bases by human N-methylpurine DNA glycosylase (hMPG). Data is sourced from kinetic studies using synthetic oligonucleotides. Note: Specific kinetic data for this compound was not available in the cited literature.

Future Research Directions and Unresolved Questions Regarding N1 Methyl 2 Deoxyguanosine

Comprehensive Elucidation of Specific Biological Consequences in Mammalian Systems

A primary unresolved issue is the full spectrum of biological consequences of the N1-me-dG adduct in mammalian cells. This lesion is known to be a potent obstacle to DNA replication. nih.gov Research has indicated that N1-methylguanine (1MeG) acts as a very strong block to DNA replication processes. nih.gov In E. coli cells deficient in the AlkB repair protein, the bypass efficiency for this lesion is remarkably low, underscoring its disruptive nature. nih.gov This replicative blockage is a significant factor in the cytotoxicity associated with exposure to methylating agents.

However, many questions persist. The precise mutagenic signature of N1-me-dG in mammalian cells has not been comprehensively characterized. While its blockage of replication suggests it is a cytotoxic lesion, the frequency and types of mutations that arise when the lesion is bypassed by translesion synthesis polymerases are not fully understood. Furthermore, its impact on other fundamental DNA processes, such as transcription, remains an area requiring deeper investigation. Future studies are needed to clarify whether a stalled RNA polymerase at an N1-me-dG site triggers transcription-coupled repair or other cellular responses.

| Parameter | Finding | Implication |

| Replication Bypass | Acts as a strong block to DNA replication. nih.gov | Contributes significantly to the cytotoxicity of methylating agents. |

| Mutagenic Potential | Not fully characterized in mammalian systems. | A critical knowledge gap for assessing its role in carcinogenesis. |

| Transcriptional Impact | Largely unknown. | The effect on gene expression and potential triggering of transcription-coupled repair needs elucidation. |

Detailed Structural Biology of N1-Methyl-2'-deoxyguanosine Adducts in Diverse DNA Contexts

There is a significant gap in our understanding of the structural biology of N1-me-dG. High-resolution structural data, for instance from Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, of N1-me-dG within a DNA duplex are lacking. researchgate.netnih.gov Such studies are crucial for revealing how the methyl group at the N1 position, which is involved in Watson-Crick hydrogen bonding, perturbs the DNA double helix.

Key unresolved questions that structural studies could address include:

Base Pairing: How does N1-me-dG pair with its complementary base, cytosine, or with other bases during replication errors? Does it force a wobble pair, or is the opposing base displaced?

Conformation: Does the N1-me-dG adduct adopt a standard anti conformation, or does it flip to the less common syn conformation, which can significantly alter the DNA backbone and is often observed with bulky adducts? nih.gov

Helical Distortion: What is the extent of local and global distortion to the DNA helix? Does it cause a significant bend or unwinding?

Sequence Context: How does the local DNA sequence flanking the adduct influence its structure and stability?

Answering these questions is fundamental to understanding how DNA polymerases and repair proteins recognize and process this lesion.

Interplay with Other DNA Damage and Repair Networks Beyond Direct Reversal

While the direct reversal of N1-me-dG by AlkB family dioxygenases is a well-established repair mechanism, the involvement of other DNA repair pathways is less clear and represents a critical area for future research. nih.govnih.gov The Base Excision Repair (BER) pathway, which is responsible for removing small, non-helix-distorting base lesions, is a primary candidate for processing N1-me-dG. nih.govwikipedia.org

In vitro studies have shown that Alkyladenine DNA glycosylase (AAG), a key enzyme in the BER pathway, is active against N1-methylguanine. nih.gov However, the in vivo relevance of this activity in mammalian cells has not yet been established. nih.gov A major unresolved question is to what extent BER contributes to the repair of N1-me-dG in vivo and how the cell orchestrates the use of BER versus direct reversal.

Furthermore, the potential interplay with other major repair networks remains to be explored. Nucleotide Excision Repair (NER), which removes bulky, helix-distorting lesions, is generally not expected to be a primary repair pathway for a small methyl adduct. wikipedia.orgnih.govgreberlab.org However, the possibility of its involvement, perhaps in specific chromatin contexts or in concert with other damage, cannot be entirely ruled out. Similarly, the interaction with the Mismatch Repair (MMR) system, which can recognize some types of adducted bases, is another avenue for investigation. nih.gov

Development of Novel Methodologies for Enhanced Detection and Mechanistic Study in Cellular Environments

A significant challenge in studying N1-me-dG is its low abundance in the genome, which necessitates highly sensitive and specific detection methods. While techniques like ³²P-postlabeling have been used, they face limitations in throughput and absolute quantification. nih.gov Future research will heavily rely on the development and application of advanced analytical techniques.

The most promising future direction is the use of mass spectrometry-based methods. Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been successfully established for the sensitive and accurate quantification of other alkylated bases, like O6-methylguanine, in biological samples. nih.govresearchgate.net Adapting and validating these methods for N1-me-dG would allow for:

Precise quantification of adduct levels in cells and tissues after exposure to alkylating agents.

Studies on the kinetics of adduct formation and repair.

Identification of genomic regions that are hotspots for N1-me-dG formation.

Additionally, the development of high-affinity monoclonal antibodies specific for N1-me-dG could enable high-throughput immuno-based assays like ELISA or the use of immunofluorescence to visualize the lesion within cell nuclei. nih.gov These novel methodologies are essential for moving the field forward and resolving the key questions about the biological importance of this DNA lesion.

| Methodology | Principle | Potential Application for N1-me-dG Research |

| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. nih.govresearchgate.net | Highly sensitive and specific absolute quantification of N1-me-dG in genomic DNA from various sources. |

| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, and radioactive labeling for detection. nih.gov | Sensitive detection, but less specific and quantitative than MS-based methods. |

| Antibody-based Assays (e.g., ELISA) | Use of a specific antibody to bind and detect the adduct. nih.gov | High-throughput screening and quantification, dependent on the development of a specific high-affinity antibody. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information about a molecule and its environment. researchgate.netnih.gov | Elucidation of the 3D structure of N1-me-dG within a DNA duplex to understand its impact on DNA conformation. |

Q & A

Q. What synthetic methodologies are employed for incorporating N1-Methyl-2'-deoxyguanosine into oligonucleotides for structural studies?

this compound (N1MedG) is synthesized using phosphoramidite chemistry, which allows site-specific incorporation into DNA strands. Key steps include:

- Protection of functional groups : The exocyclic amino group of guanine is protected (e.g., with isobutyryl groups) to prevent side reactions during synthesis .

- Solid-phase synthesis : 3′-O-succinyl-linked controlled pore glass (CPG) supports are used, with coupling efficiency monitored via trityl assays .

- Deprotection : Post-synthesis, methyl groups are retained, while protecting groups are removed under alkaline conditions.

- Validation : HPLC and mass spectrometry (e.g., LC-ESI-QQ) confirm successful incorporation and purity .

Q. What chromatographic and mass spectrometric techniques are validated for quantifying this compound in complex biological matrices?

- Liquid Chromatography (LC) : Reverse-phase HPLC with C18 columns, using mobile phases like methanol/ammonium acetate (pH 5.5), achieves baseline separation from unmodified nucleosides .

- Mass Spectrometry (MS) :

- Electrospray Ionization (ESI) : Positive-ion mode with m/z 282.1 [M+H]⁺ for N1MedG .

- Tandem MS (MS/MS) : Fragmentation patterns (e.g., loss of deoxyribose, m/z 152.1 for methylguanine) enhance specificity .

Q. How can researchers differentiate this compound from oxidative damage markers like 8-OHdG in experimental models?

- Chemical Stability : N1MedG is resistant to oxidative hydrolysis, unlike 8-OHdG, which forms under reactive oxygen species (ROS) .

- Immunoassays : Antibodies specific to 8-OHdG (e.g., monoclonal anti-8-OHdG) show no cross-reactivity with N1MedG .

- Chromatographic Retention : N1MedG elutes earlier than 8-OHdG in hydrophilic interaction liquid chromatography (HILIC) due to reduced polarity .

Advanced Research Questions

Q. How does this compound influence DNA repair enzyme interactions, and what experimental setups are optimal?

- Enzyme Kinetics :

- Glycosylase Assays : Incubate N1MedG-containing oligonucleotides with human OGG1 or NEIL1 and measure cleavage via gel electrophoresis or fluorescent probes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between repair enzymes and methylated DNA .

- Structural Insights : X-ray crystallography of enzyme-DNA complexes reveals steric hindrance from the N1-methyl group, explaining reduced repair efficiency .

Q. What experimental designs are used to study the mutagenic potential of this compound in polymerase assays?

- Primer Extension Assays : Use Taq or Klenow polymerase with N1MedG-containing templates. Analyze replication fidelity via Sanger sequencing or pyrosequencing .

- Next-Generation Sequencing (NGS) : After replicating methylated plasmids in E. coli, compare mutation rates (e.g., G→A transitions) to unmodified controls .

- QSAR Modeling : Correlate methyl group position with polymerase error rates to predict mutagenicity in vivo .

Q. How can advanced MS techniques address challenges in detecting N1-methylated DNA adducts in epigenetic or metabolic studies?

- Ultra-High-Performance LC (UHPLC) : Improves resolution of N1MedG from co-eluting metabolites in urine, with a retention time shift of 0.3 min compared to dG .

- Unispray Tandem MS : Enhances sensitivity for low-abundance adducts (limit of detection: 0.1 fmol/µg DNA) in diabetic kidney disease models .

- Data-Independent Acquisition (DIA) : Simultaneously monitors precursor ions (m/z 280–285) and fragment ions (m/z 152–165) for untargeted adductomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.